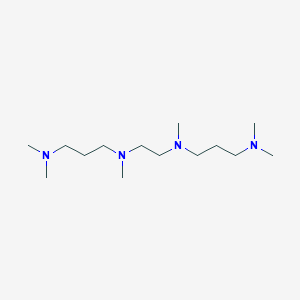![molecular formula C12H14N2O B14467466 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- CAS No. 70381-53-2](/img/structure/B14467466.png)
4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 4H-Pyrido[1,2-a]pyrimidin-4-one consists of a fused pyridine and pyrimidine ring system, which imparts unique chemical and biological properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of 2-aminopyridine with β-ketoesters or β-diketones can lead to the formation of the desired pyrido[1,2-a]pyrimidinone scaffold. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as acetic acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the pyrido[1,2-a]pyrimidinone scaffold.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrido[1,2-a]pyrimidinones, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic systems.
Biology: It exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has been investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and materials science applications.
Mécanisme D'action
The mechanism of action of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- involves its interaction with specific molecular targets and pathways. For instance, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- can be compared with other similar compounds in the pyrido[1,2-a]pyrimidinone family, such as:
4H-Pyrido[1,2-a]pyrimidin-4-one, 3,6-dimethyl-: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Another closely related compound with different substitution patterns, affecting its reactivity and applications.
The uniqueness of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
70381-53-2 |
|---|---|
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2-methyl-3-propylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-3-6-10-9(2)13-11-7-4-5-8-14(11)12(10)15/h4-5,7-8H,3,6H2,1-2H3 |
Clé InChI |
MJDZARRCOPBQRL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(N=C2C=CC=CN2C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2'-Sulfonylbis[N-(propan-2-yl)benzamide]](/img/structure/B14467402.png)




![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one](/img/structure/B14467432.png)
![4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14467435.png)
![[(2R,3S,4R,5R)-5-(6-amino-2-fluoro-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)tetrahydrofuran-3-yl] dihydrogen phosphate](/img/structure/B14467442.png)

![4-[(4-Ethenylphenyl)methoxy]benzaldehyde](/img/structure/B14467450.png)

